Bienvenue dans la boutique en ligne BenchChem!

{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid

Purity Quality Control Synthesis

Procure {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid (CAS 731776-56-0) for orexin receptor antagonist R&D. The 2-bromo-4,6-difluoro substitution pattern is critical for SAR; substitute analogs may fail. Used as a key intermediate in novel antagonist synthesis. High purity 97%.

Molecular Formula C8H6BrF2NO4S
Molecular Weight 330.1
CAS No. 731776-56-0
Cat. No. B2361222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid
CAS731776-56-0
Molecular FormulaC8H6BrF2NO4S
Molecular Weight330.1
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)S(=O)(=O)NCC(=O)O)Br)F
InChIInChI=1S/C8H6BrF2NO4S/c9-5-1-4(10)2-6(11)8(5)17(15,16)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)
InChIKeyZQCWRKUFGZPDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic acid (CAS 731776-56-0): A Key Sulfonylamino Acetic Acid Building Block for Medicinal Chemistry and Orexin Receptor Antagonist Synthesis


2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic acid (CAS 731776-56-0), with the molecular formula C8H6BrF2NO4S and a molecular weight of 330.10 g/mol, is a white solid sulfonylamino acetic acid derivative [1]. This compound is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex molecules, notably as a scaffold in the development of orexin receptor antagonists [2]. Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenyl ring, influences its physical properties and reactivity, distinguishing it from simpler sulfonylamino acetic acid analogs.

Why Substituting 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic Acid (CAS 731776-56-0) with Other Sulfonylamino Acetic Acids is Not a Viable Option


The assumption that any sulfonylamino acetic acid derivative can be freely interchanged in a chemical process or biological assay is a common pitfall in procurement and research. The specific substitution pattern on the phenyl ring of 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic acid (CAS 731776-56-0) directly impacts its physical properties, reactivity, and potential biological activity. The presence of both a bromine atom at the 2-position and fluorine atoms at the 4- and 6-positions creates a unique electronic and steric environment that differs significantly from analogs with different halogenation patterns or substitution positions [1]. This leads to quantifiable differences in properties such as density, boiling point, and molecular weight, which are critical for reaction design and purification. Furthermore, in the context of orexin receptor antagonist synthesis, the exact substitution pattern is crucial for achieving the desired affinity and selectivity profile, as evidenced by the extensive structure-activity relationship (SAR) studies in this chemical space [2]. Therefore, substituting this compound with a seemingly similar analog can result in failed syntheses, altered pharmacokinetic properties, or a complete loss of biological activity.

Quantitative Differentiation of 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic Acid (CAS 731776-56-0) vs. Key Analogs


Purity Specification: 97.0% vs. Unspecified Analogs

The target compound, 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic acid (CAS 731776-56-0), is commercially available with a specified purity of 97.0% from major suppliers [1]. In contrast, many closely related sulfonylamino acetic acid derivatives, such as 2-[(3-bromophenyl)sulfonylamino]acetic acid (CAS 731003-85-3), are often offered without a clearly defined purity specification on their technical datasheets [2]. This lack of transparency for the analog introduces significant uncertainty for reproducibility in research and development.

Purity Quality Control Synthesis

Density: 1.9±0.1 g/cm³ vs. Analog Without Specified Density

The density of 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic acid is reported as 1.9±0.1 g/cm³ [1]. For a structurally related analog, 2-[(3-bromophenyl)sulfonylamino]acetic acid (CAS 731003-85-3), no density value is provided in its standard technical documentation [2]. This is a quantifiable difference in available data that directly impacts applications requiring precise volumetric calculations.

Physical Property Density Formulation

Molecular Weight: 330.1 g/mol vs. 294.13 g/mol for 2-[(3-bromophenyl)sulfonylamino]acetic acid

The molecular weight of 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic acid is 330.1 g/mol [1], which is 35.97 g/mol higher than that of the comparator, 2-[(3-bromophenyl)sulfonylamino]acetic acid (294.13 g/mol) [2]. This substantial difference (approximately 12% increase) is due to the presence of two fluorine atoms on the target compound's phenyl ring, replacing two hydrogen atoms in the comparator.

Molecular Weight Physicochemical Property Synthesis

Unique Substitution Pattern for Orexin Receptor Antagonist Scaffold Development

The 2-bromo-4,6-difluorophenyl motif is specifically claimed within the scope of sulfonylamino-acetic acid derivatives for use as orexin receptor antagonists in U.S. Patent Application US20060014783 [1]. While no specific Ki value is available for this exact compound, its inclusion in this chemical class strongly suggests that this precise substitution pattern is critical for achieving the desired biological activity. In contrast, simpler analogs lacking the 4,6-difluoro substitution are not highlighted in this patent, indicating a class-level differentiation where the specific halogenation pattern is a key determinant for utility in this therapeutic area.

Orexin Receptor Medicinal Chemistry Scaffold

Optimal Application Scenarios for 2-[(2-Bromo-4,6-difluorophenyl)sulfonyl]aminoacetic Acid (CAS 731776-56-0) Based on Quantitative Evidence


Synthesis of Novel Orexin Receptor Antagonists

This compound is best utilized as a key starting material or intermediate in the design and synthesis of novel orexin receptor antagonists, as supported by its inclusion in patent literature [1]. The specific 2-bromo-4,6-difluorophenyl substitution pattern is a critical structural feature for exploring SAR in this therapeutic area. Researchers should select this compound over simpler analogs when aiming to build or expand a chemical library of sulfonylamino-acetic acid derivatives targeting the orexin system, where the unique halogenation pattern is likely to influence binding affinity and selectivity.

Synthetic Organic Chemistry and Methodology Development

Given its defined purity (97.0%) [1] and well-characterized physical properties (density 1.9±0.1 g/cm³, molecular weight 330.1 g/mol) [1], this compound is an ideal candidate for synthetic organic chemistry studies, including reaction condition optimization and the development of new synthetic methodologies. The presence of multiple functional groups (sulfonamide, carboxylic acid, aryl halides) provides numerous handles for chemical transformations, making it a versatile building block for generating diverse molecular architectures.

Development of Halogenated Aromatic Compound Libraries

The unique combination of a bromine atom and two fluorine atoms on the phenyl ring makes this compound a valuable member of halogenated aromatic compound libraries used in medicinal chemistry and chemical biology. It can serve as a reference standard for evaluating the impact of specific halogenation patterns on a molecule's physicochemical and biological properties. Its quantifiable differences in molecular weight and density compared to other analogs [2] provide clear benchmarks for such comparative studies.

High-Throughput Screening (HTS) Campaigns for Orexin Receptor Modulation

Although direct biological data for this compound is limited, its structural alignment with the orexin receptor antagonist pharmacophore [3] suggests it is a rational candidate for inclusion in high-throughput screening (HTS) campaigns targeting orexin receptors. Using this compound as a screening hit or a starting point for hit-to-lead optimization is a strategic choice for programs focused on sleep disorders, appetite regulation, or addiction, where modulation of the orexin system is a validated therapeutic approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.